molecular formula C13H10ClN B1618528 N-Phenylbenzimidoyl chloride CAS No. 4903-36-0

N-Phenylbenzimidoyl chloride

Cat. No.: B1618528
CAS No.: 4903-36-0
M. Wt: 215.68 g/mol
InChI Key: WFOFSUPMQDLYOM-UHFFFAOYSA-N
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Description

N-Phenylbenzimidoyl chloride is an organic compound with the molecular formula C13H10ClN. It is a light-yellow solid that is used primarily as a chlorination reagent in organic synthesis. This compound is known for its efficiency in converting alcohols to corresponding chlorides under mild reaction conditions, making it a valuable tool in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylbenzimidoyl chloride is typically synthesized by reacting N-phenylbenzamide (benzanilide) with thionyl chloride. The reaction is carried out under basic conditions, and the product is isolated as a light-yellow solid . The reaction can be represented as follows:

C6H5CONHC6H5+SOCl2C6H5C(Cl)=NC6H5+SO2+HCl\text{C}_6\text{H}_5\text{CONH}\text{C}_6\text{H}_5 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C(Cl)=N}\text{C}_6\text{H}_5 + \text{SO}_2 + \text{HCl} C6​H5​CONHC6​H5​+SOCl2​→C6​H5​C(Cl)=NC6​H5​+SO2​+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of phosphorus trichloride and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is performed at temperatures between 75-80°C for about an hour .

Chemical Reactions Analysis

Types of Reactions: N-Phenylbenzimidoyl chloride primarily undergoes substitution reactions. It is an efficient chlorination reagent, particularly in the conversion of alcohols to chlorides .

Common Reagents and Conditions:

    Dimethyl sulfoxide (DMSO): Used as a catalyst in the chlorination of alcohols.

    Thionyl chloride: Used in the synthesis of this compound.

    Phosphorus trichloride and DMAP: Used in industrial synthesis .

Major Products: The major product formed from the reaction of this compound with alcohols is the corresponding alkyl chloride. For example:

R-OH+C6H5C(Cl)=NC6H5R-Cl+C6H5C(OH)=NC6H5\text{R-OH} + \text{C}_6\text{H}_5\text{C(Cl)=N}\text{C}_6\text{H}_5 \rightarrow \text{R-Cl} + \text{C}_6\text{H}_5\text{C(OH)=N}\text{C}_6\text{H}_5 R-OH+C6​H5​C(Cl)=NC6​H5​→R-Cl+C6​H5​C(OH)=NC6​H5​

Comparison with Similar Compounds

Uniqueness: N-Phenylbenzimidoyl chloride is unique due to its high efficiency and mild reaction conditions in the chlorination of alcohols. It is also stereoselective and potentially chemoselective among different types of alcohols, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

N-phenylbenzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOFSUPMQDLYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295111
Record name N-PHENYLBENZIMIDOYL CHLORIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4903-36-0
Record name 4903-36-0
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Record name N-PHENYLBENZIMIDOYL CHLORIDE
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Record name N-Phenylbenzimidoyl chloride
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Synthesis routes and methods

Procedure details

5MeO-TPT was prepared by a modified version of the routes described by D. Enders et al. in Synthesis 2003, page 1292, and by K. Potts et al. in J. Org. Chem. 32, page 224. A mixture of 98.6 g (0.5 mol) benzanilide and 75 mL (1.0 mol) thionyl chloride was heated on steam for 20 hours after initial vigorous outgassing. The resulting mixture was then stripped at about 26.67 kPa (20 mmHg) and 60° C. for 3 hours, leaving 108.4 g of N-phenylbenzimidoyl chloride as a low-melting green solid. The solid was dissolved in 250 mL ethyl acetate and stirred at 5° C. while adding a mixture of 54.05 g (0.5 mol) phenylhydrazine and 51.0 g (0.5 mol) triethylamine dropwise, with the temperature of the solution slowly rising to 20° C. The resulting mixture was washed with 1000 mL of 2 weight percent acetic acid. Solid product was present and another 400 mL of ethyl acetate was added to the washed mixture, with some solid still observed. The ethyl acetate portion of the mixture was separated and filtered, yielding 25.1 g of desired product, and the resulting mother liquor was stripped, 150 mL isopropanol and 50 mL water were added, and the resulting solid was filtered and dried to provide 35.9 g initially and 4.4 g as the final crop, for a total yield of 65.4 g (0.227 mol, 46 percent) of N-phenylbenzamide phenylhydrazone as a brown solid.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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